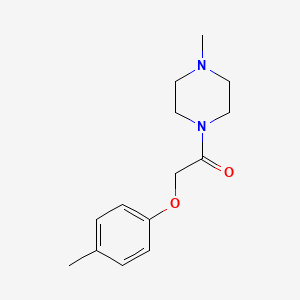
2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Improving Learning and Memory Dysfunction
One study investigated the effects of certain acetic ether derivatives, including "2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone", on learning and memory dysfunction in mice. These compounds were found to have a positive impact on reducing error frequency and prolonging latency in darkness avoidance tests, as well as shortening arrival time and reducing error frequency in water maze tests, suggesting potential for treating memory dysfunction (Zhang Hong-ying, 2012).
Corrosion Inhibition
Another research domain is corrosion inhibition, where a study evaluated four synthesized Schiff bases, including derivatives similar to "2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone", for their efficiency in inhibiting corrosion on carbon steel in acidic environments. The study found these compounds to be effective, acting as mixed (cathodic/anodic) inhibitors, with the efficiency correlating to their chemical structures (M. Hegazy et al., 2012).
Synthesis of Histamine Receptor Antagonists
In the context of pharmacological research, one study detailed the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine. This process, part of developing treatments for conditions like sleep disorders, demonstrates the compound's utility in the synthesis of medically relevant molecules (D. Pippel et al., 2010).
Electrochemical Synthesis
Research on the electrochemical oxidation of derivatives related to "2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone" showcased the potential for synthesizing new phenylpiperazine derivatives. This method presents an environmentally friendly approach for creating compounds that could have various pharmaceutical applications (D. Nematollahi & A. Amani, 2011).
Antimicrobial and Antifungal Applications
Lastly, a study from 1972 indicated that new chemicals containing diphenylaminomethane groups, similar in structure to "2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone", have been effective as antimicrobial agents and could serve as fungicides and bactericides in agricultural or industrial contexts (A. Downs, 1972).
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-3-5-13(6-4-12)18-11-14(17)16-9-7-15(2)8-10-16/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIJZOPGUFGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
CAS RN |
426235-15-6 |
Source


|
| Record name | 2-(4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

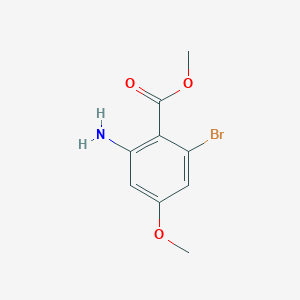
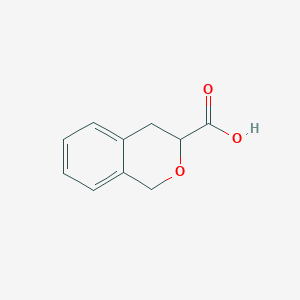
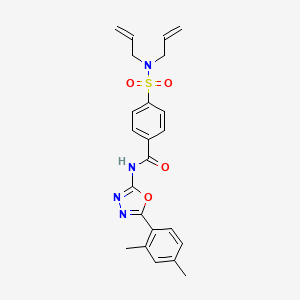
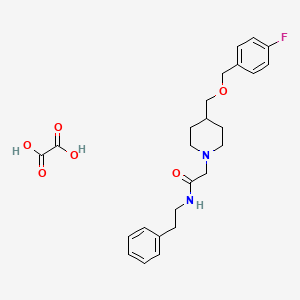

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B2778507.png)
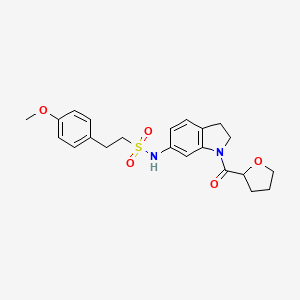
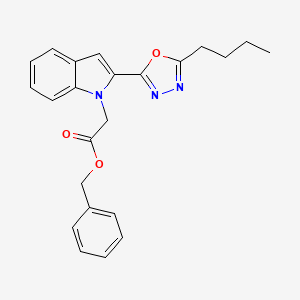
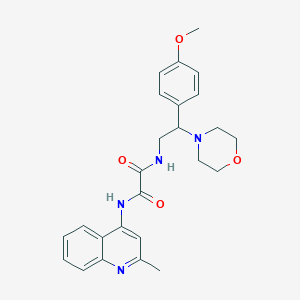
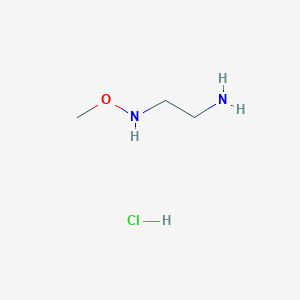
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
